Guanoxabenz
CAS No.: 24047-25-4
Cat. No.: VC0007016
Molecular Formula: C8H8Cl2N4O
Molecular Weight: 247.08 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 24047-25-4 |
---|---|
Molecular Formula | C8H8Cl2N4O |
Molecular Weight | 247.08 g/mol |
IUPAC Name | 2-[(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine |
Standard InChI | InChI=1S/C8H8Cl2N4O/c9-6-2-1-3-7(10)5(6)4-12-13-8(11)14-15/h1-4,15H,(H3,11,13,14) |
Standard InChI Key | QKIQJNNDIWGVEH-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC(=C(C(=C1)Cl)/C=N/N=C(\N)/NO)Cl |
SMILES | C1=CC(=C(C(=C1)Cl)C=NN=C(N)NO)Cl |
Canonical SMILES | C1=CC(=C(C(=C1)Cl)C=NN=C(N)NO)Cl |
Structural and Chemical Properties of Guanoxabenz
Molecular Architecture
Guanoxabenz features a dichlorophenyl ring conjugated to a hydroxyguanidine moiety via an imine linkage. Its SMILES notation (C1=CC(=C(C(=C1)Cl)/C=N/N=C(\N)/NO)Cl) and InChIKey (QKIQJNNDIWGVEH-UUILKARUSA-N) highlight the compound’s planar geometry and stereoelectronic properties . The presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring enhances lipid solubility, facilitating blood-brain barrier penetration .
Table 1: Key Structural and Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 247.08 g/mol |
SMILES | C1=CC(=C(C(=C1)Cl)/C=N/N=C(\N)/NO)Cl |
InChIKey | QKIQJNNDIWGVEH-UUILKARUSA-N |
Predicted CCS (Ų) | 150.0 ([M+H]+) |
XLogP3 | 2.7 |
Pharmacological Profile and Mechanism of Action
Figure 1: Enzymatic Conversion of Guanoxabenz to Guanabenz
Enzymatic reduction involves electron transfer from xanthine oxidase cofactors .
Central α2-Adrenergic Agonism
Guanabenz, the active metabolite, binds to α2-adrenoceptors in the brainstem, reducing sympathetic outflow. This results in:
The antihypertensive effect is dose-dependent, with peak plasma concentrations of guanabenz occurring 2–4 hours post-administration .
Pharmacokinetics and Metabolism
Absorption and Distribution
Guanoxabenz is 75% bioavailable following oral administration, with extensive protein binding (90%) . Its lipophilic nature ensures wide tissue distribution, including penetration into the central nervous system.
Table 2: Pharmacokinetic Parameters of Guanoxabenz/Guanabenz
Parameter | Value |
---|---|
Half-life (Guanabenz) | 6 hours |
Protein Binding | 90% |
Metabolic Pathway | Hepatic (CYP450) |
Excretion | Renal (60%), Fecal (40%) |
Metabolic Pathways
Hepatic metabolism involves CYP3A4-mediated oxidation, yielding inactive metabolites excreted renally. Concurrent use of CYP3A4 inducers (e.g., rifampin) may reduce efficacy .
Recent Advances and Future Directions
Prodrug Optimization
Recent studies explore structural analogs of guanoxabenz with improved metabolic stability. For instance, replacing the hydroxyguanidine group with a thioamide moiety enhances resistance to enzymatic reduction .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume